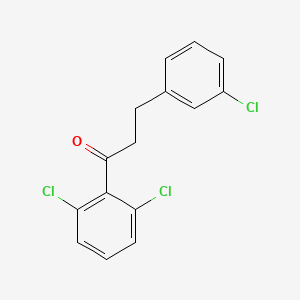

3-(3-Chlorophenyl)-2',6'-dichloropropiophenone

Description

3-(3-Chlorophenyl)-2',6'-dichloropropiophenone (CAS 121194-36-3) is a halogenated aromatic ketone characterized by a propiophenone backbone with chlorine substituents at the 3-position of the phenyl ring and the 2' and 6' positions of the adjacent aromatic ring.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRPMXTVNCQTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644457 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-50-3 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone typically involves the chlorination of propiophenone. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit oxidative phosphorylation by disrupting the proton gradient in mitochondria, thereby affecting ATP synthesis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent positions, molecular weights, and availability:

Key Observations :

The 3-chlorophenyl group introduces electronic effects (e.g., electron-withdrawing) that may influence acidity or binding affinity in medicinal applications.

Substituent Modifications: Methyl (CH₃) or methoxy (OCH₃) groups in analogs (e.g., 898768-27-9, 898775-19-4) enhance solubility in polar solvents like methanol or DMSO, unlike the purely chlorinated target compound . Dimethylphenyl derivatives (e.g., 898781-22-1) exhibit increased molecular weight and lipophilicity, which could improve membrane permeability in drug design .

Discontinuation Context: The discontinuation of this compound contrasts with the commercial availability of analogs like 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone. This may reflect higher toxicity risks associated with the 2',6' configuration or synthetic inefficiencies .

Physicochemical and Toxicological Considerations

- However, methoxy-substituted analogs (e.g., 898775-19-4) show improved solubility in organic solvents like DMSO, enhancing their utility in pharmaceutical formulations .

- Toxicity: While direct toxicity data for the target compound is lacking, chlorophenol derivatives (structurally related to its aromatic groups) are associated with hepatotoxicity and endocrine disruption . The 2',6' configuration may exacerbate these risks compared to less halogenated analogs.

Biological Activity

3-(3-Chlorophenyl)-2',6'-dichloropropiophenone, also known as a derivative of propiophenone, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12Cl2O

- CAS Number : 898787-50-3

- Chemical Structure : The compound features a chlorinated phenyl group and a propiophenone backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer. Inhibition of COX-2 can lead to reduced inflammatory responses and potential anticancer effects .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential role in developing new antibacterial agents.

Anticancer Activity

A study conducted on the effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested using the MTT assay, revealing:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 9.8 |

| HeLa (Cervical Cancer) | 15.0 |

These results indicate that the compound may serve as a potential lead for anticancer drug development .

Antimicrobial Studies

In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound possesses notable antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

Case Studies

- Study on COX-2 Inhibition : A research study focused on evaluating the selectivity of various compounds for COX-2 over COX-1. The results indicated that this compound exhibited a selectivity index favoring COX-2 inhibition, making it a candidate for anti-inflammatory therapies .

- Antimicrobial Efficacy : A case study involving the synthesis of derivatives from this compound showed enhanced antimicrobial properties compared to its parent compound. Modifications to the chemical structure were found to improve efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.